molecular formula C20H26Br2N6O4S B073413 Guanisoquin sulfate CAS No. 1212-83-5

Guanisoquin sulfate

Cat. No. B073413
CAS RN: 1212-83-5
M. Wt: 606.3 g/mol
InChI Key: KUYDFFZBJGJAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanisoquin sulfate is a chemical compound that belongs to the class of isoquinoline alkaloids. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of guanisoquin sulfate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body, thereby modulating various physiological processes.

Biochemical And Physiological Effects

Guanisoquin sulfate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of certain viruses and fungi. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood.

Advantages And Limitations For Lab Experiments

One of the main advantages of guanisoquin sulfate is its unique chemical structure, which allows it to interact with a wide range of biological targets. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of guanisoquin sulfate is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on guanisoquin sulfate. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of guanisoquin sulfate and its potential side effects.

Synthesis Methods

Guanisoquin sulfate can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclized product, which is then converted to guanisoquin sulfate. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde to form a cyclic imine, which is then reduced to guanisoquin sulfate.

Scientific Research Applications

Guanisoquin sulfate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antifungal, and antiviral activities. It has also been used as a tool in the study of the nervous system, as it can act as a selective inhibitor of certain neurotransmitters.

properties

CAS RN

1212-83-5

Product Name

Guanisoquin sulfate

Molecular Formula

C20H26Br2N6O4S

Molecular Weight

606.3 g/mol

IUPAC Name

7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid

InChI

InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4)

InChI Key

KUYDFFZBJGJAPK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.